molecular formula C12H14FNO2 B12996196 (2-Fluorobenzyl)-L-proline

(2-Fluorobenzyl)-L-proline

Cat. No.: B12996196
M. Wt: 223.24 g/mol
InChI Key: XCRPHXSBEXPDQI-NSHDSACASA-N
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Description

(2-Fluorobenzyl)-L-proline is a fluorinated derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. The incorporation of a fluorine atom into the benzyl group of L-proline enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorobenzyl)-L-proline typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, which is commercially available.

    Fluorobenzylation: The key step involves the introduction of the 2-fluorobenzyl group. This can be achieved through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and L-proline in the presence of a base such as sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorobenzyl)-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(2-Fluorobenzyl)-L-proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modifying protein structures and functions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluorobenzyl)-L-proline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound can interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorobenzyl)-D-proline: A stereoisomer with similar chemical properties but different biological activity.

    (3-Fluorobenzyl)-L-proline: Another fluorinated derivative with the fluorine atom at a different position on the benzyl group.

    (4-Fluorobenzyl)-L-proline: Similar to (2-Fluorobenzyl)-L-proline but with the fluorine atom at the para position.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications, distinguishing it from other fluorinated derivatives.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(2S)-1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-2,4-5,11H,3,6-8H2,(H,15,16)/t11-/m0/s1

InChI Key

XCRPHXSBEXPDQI-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2F)C(=O)O

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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